molecular formula C16H14N2O2 B8694654 1-(1-Phenylethyl)-1H-indazole-3-carboxylic acid

1-(1-Phenylethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B8694654
M. Wt: 266.29 g/mol
InChI Key: MPMNQGYJUJEFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylethyl)-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-(1-phenylethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(17-18)16(19)20/h2-11H,1H3,(H,19,20)

InChI Key

MPMNQGYJUJEFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3C(=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of lithium hydroxide monohydrate (0.68 g, 16.8 mmol) in tetrahydrofuran (20 mL) and water (10 mL), methyl 1-(1-phenylethyl)-1H-indazole-3-carboxylate (2.3 g, 8.4 mmol) was added. The mixture was stirred at 45° C. for 12 hours. Then the organic solvent was removed under reduced pressure. To the residue, 1 N hydrochloride aqueous solution was added to adjust the pH to 3-4, and then the mixture was extracted with ethyl acetate (20 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate, filtered and concentrated to afford 1-(1-phenylethyl)-1H-indazole-3-carboxylic acid (1.3 g, 60%) as a white solid, which was directly used in next step. LRMS (M+H+) m/z: calcd 266.29. found 266.
Name
lithium hydroxide monohydrate
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
methyl 1-(1-phenylethyl)-1H-indazole-3-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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